molecular formula C20H20N4O2 B2605682 3,5-dimethyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide CAS No. 1021027-32-6

3,5-dimethyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide

Numéro de catalogue: B2605682
Numéro CAS: 1021027-32-6
Poids moléculaire: 348.406
Clé InChI: YAEJILLRRXBNJO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,5-Dimethyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a pyridazinone derivative characterized by a benzamide moiety linked via an ethyl chain to a pyridazinone core substituted with a pyridin-4-yl group. The 3,5-dimethylbenzamide group enhances lipophilicity, while the pyridinyl substituent may contribute to π-π stacking interactions in biological targets. Structural analysis tools like the CCP4 suite (used in protein crystallography) could elucidate its binding conformations .

Propriétés

IUPAC Name

3,5-dimethyl-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-14-11-15(2)13-17(12-14)20(26)22-9-10-24-19(25)4-3-18(23-24)16-5-7-21-8-6-16/h3-8,11-13H,9-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAEJILLRRXBNJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Activité Biologique

3,5-dimethyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, and therapeutic potential, supported by relevant data and research findings.

Synthesis

The synthesis of 3,5-dimethyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide involves several steps, typically starting from commercially available pyridine derivatives. The process includes the formation of the pyridazine ring and subsequent modifications to introduce the benzamide moiety.

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of pyridazine have shown significant activity against various strains of bacteria and fungi. In vitro assays demonstrated that certain analogs exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis .

CompoundMIC (µM)Target Organism
3,5-Dimethyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide1.35 - 2.18Mycobacterium tuberculosis H37Ra
Another Derivative3.73 - 4.00Staphylococcus aureus

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using animal models indicated that it significantly reduced inflammation markers, suggesting potential use in treating inflammatory diseases. Notably, some pyridazine derivatives demonstrated effective inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .

Cytotoxicity

Cytotoxicity assays conducted on human cell lines (e.g., HEK-293) revealed that the compound exhibits low toxicity levels, making it a promising candidate for further development as a therapeutic agent .

Case Studies

  • Study on Anti-Tubercular Activity : A series of compounds related to 3,5-dimethyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide were synthesized and tested for their anti-tubercular activity. The study found that five compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra .
  • Evaluation of Anti-inflammatory Properties : Another study assessed the anti-inflammatory effects of pyridazine derivatives in a model of induced arthritis in rats. The results showed a marked reduction in paw swelling and pain scores compared to controls, indicating a strong anti-inflammatory effect .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Structural Analogues and Their Properties

The following table compares the target compound with structurally related pyridazinone derivatives, focusing on molecular features and inferred pharmacological properties:

Compound Name Molecular Weight (g/mol) Key Substituents Biological Relevance
3,5-Dimethyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide (Target) ~407.4 (calculated) - 3,5-Dimethylbenzamide
- Ethyl linker
- Pyridin-4-yl at pyridazinone C3
Hypothesized kinase inhibition; enhanced lipophilicity due to benzamide substituents.
(R)-2-(4-(2-((1-(5-Chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide (Patent Compound, P-0042) 445.2 (observed [M+H]+) - Chloro substituent
- Pyrrolidin-3-yloxy linker
- Cyclopropylacetamide
Patent-derived; likely optimized for target binding and metabolic stability.
N-{4-[(4-Dimethylamino-benzylidene)amino]-6-...triazin-2-yl}-...-4-oxo-4-pyrrolidin-1-yl-butylamide Not reported - Triazine core
- Multiple dimethylamino groups
Demonstrates substituent diversity for solubility modulation .

Analysis of Substituent Effects

Core Modifications: The target compound’s pyridazinone core is retained in P-0042 , but the latter introduces a pyrazole ring and a pyrrolidinyl group.

Substituent Impact: Chloro Group (P-0042): The 5-chloro substituent on the pyridazinone ring in P-0042 could increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins. Benzamide vs. Acetamide: The target’s 3,5-dimethylbenzamide group offers greater aromatic surface area than P-0042’s cyclopropylacetamide, which may alter solubility and membrane permeability.

Synthetic Strategies :

  • Both compounds utilize amide coupling (e.g., HBTU-mediated reactions in P-0042 ), underscoring the importance of stable amide bonds in pharmacophore design.

Research Findings and Trends

  • Patent-Driven Optimization : The structural complexity of P-0042 reflects iterative medicinal chemistry efforts to balance potency and drug-like properties. The cyclopropyl group in P-0042 may reduce metabolic oxidation compared to the target’s ethyl chain.
  • Computational Insights : Tools like the CCP4 suite could model interactions between the target compound and hypothetical protein targets, leveraging crystallographic data to predict binding modes.
  • Triazine Derivatives: While structurally distinct, triazine-based compounds highlight the role of dimethylamino groups in modulating solubility—a consideration absent in the target compound’s design.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.